Methylamine-15N hydrochloride
Description
Methylamine-15N hydrochloride is a stable isotope-labeled compound with the molecular formula CH3NH2·HCl. It is a derivative of methylamine, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is primarily used in scientific research for tracing and studying nitrogen-related biochemical processes due to its isotopic labeling.
Properties
IUPAC Name |
methan(15N)amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMRYBIKMRVZLB-CGOMOMTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[15NH2].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583971 | |
| Record name | Methan(~15~N)amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3852-22-0 | |
| Record name | Methan(~15~N)amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylamine-15N hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Procurement and Use
Synthesis via Isotopically Labeled Methylamine Gas
- Methylamine-15N gas can be prepared or procured and then converted into its hydrochloride salt by reaction with hydrochloric acid. This method ensures high isotopic purity but requires handling of gaseous methylamine, which is toxic and volatile.
Indirect Synthesis via Phthalimide Derivatives (Adapted from Deuterated Analogues)
Although specific literature on this compound synthesis is limited, methods used for isotopically labeled methylamine derivatives (e.g., methyl-d3-amine hydrochloride) can be adapted.
A representative method involves:
Formation of N-(methyl-15N)phthalimide by reacting phthalimide with a methylating agent containing the ^15N isotope in an inert solvent such as tetrahydrofuran (THF) in the presence of a catalyst.
Acidic hydrolysis of N-(methyl-15N)phthalimide with hydrochloric acid to yield this compound.
Purification by precipitation and washing to obtain the pure hydrochloride salt.
This method is advantageous for obtaining high purity and isotopic integrity, although it is more complex than direct procurement.
Experimental Conditions and Parameters
| Step | Conditions | Notes |
|---|---|---|
| N-(methyl-15N)phthalimide formation | Reaction in THF, inert atmosphere, catalyst present | Ensures selective methylation with ^15N |
| Hydrolysis | Reflux in 6 N HCl for 24-30 hours in sealed tube | Converts phthalimide derivative to methylamine salt |
| Precipitation and Washing | Cooling below 0 °C, filtration, washing with cold deionized water | Purifies the hydrochloride salt |
| Drying | Rotary evaporation to remove water | Obtains dry this compound |
Analytical Characterization
Vibrational spectroscopy (IR, Raman) and NMR studies confirm the isotopic substitution and purity of this compound. For example, isotopic shifts in vibrational frequencies between ^14N and ^15N methylamine derivatives have been experimentally observed and theoretically calculated, showing good agreement.
Quantum chemical calculations using B3LYP/6-311G++(2d,2p) basis sets support the identification of isotopic substitution effects on molecular vibrations, which is critical for confirming the incorporation of ^15N.
Summary Table of Preparation Routes
| Method | Starting Materials | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct purchase | Commercial this compound | None (ready-to-use) | High purity, convenience | Costly, limited supply |
| Gas-phase methylamine + HCl | Methylamine-15N gas, HCl | Gas absorption into HCl to form salt | High isotopic purity | Handling toxic gas, complex setup |
| Phthalimide route | Phthalimide, methylating agent with ^15N, HCl | Methylation, acid hydrolysis, purification | High purity, scalable | Multi-step, time-consuming |
Chemical Reactions Analysis
Thermal Reactions in Interstellar Ice Analogues
Methylamine-¹⁵N hydrochloride participates in low-temperature nucleophilic addition reactions with carbonyl compounds like formaldehyde (H₂CO) in water-rich interstellar ice environments. Key findings include:
Reaction with Formaldehyde
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Product : Forms N-methylaminomethanol (CH₃¹⁵NHCH₂OH) via a barrierless nucleophilic attack at temperatures as low as 20 K .
-
Activation Energy :
-
Isotopic Vibrational Shifts :
-
Mass Spectrometry Confirmation :
Product m/z (¹⁴N) m/z (¹⁵N) Fragments Observed CH₃NHCH₂OH 61 62 M-18 (H₂O loss), M-17 (OH loss)
This reaction is astrophysically relevant, occurring in young stellar objects (YSOs) and cometary ices .
Biochemical Pathways in Microbial Metabolism
In Pseudomonas species MA, methylamine-¹⁵N hydrochloride undergoes enzymatic processing:
Metabolic Products Under Varying Oxygenation
| Condition | ¹⁵N-Labeled Products | ¹³C-Labeled Products |
|---|---|---|
| High Oxygenation | N-methyl-¹⁵N-glutamate | Serine pathway intermediates |
| Low Oxygenation | γ-glutamyl-¹⁵N-methylamide + N-methyl-¹⁵N-glutamate | Glutamate (TCA cycle derivative) |
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γ-Glutamylmethylamide acts as a nitrogen reservoir under energy-limited conditions .
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No significant detection of 5-hydroxy-N-methylpyroglutamate or N-methyl-α-ketoglutaramate .
Photochemical Stability
Ultraviolet (UV) irradiation studies in interstellar ice analogues show:
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Degradation : CH₃¹⁵NHCH₂OH decays via first-order kinetics under UV exposure, with a half-life of ~2,500 seconds .
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Byproducts : Formamide (HCONH₂) and CO₂ detected, suggesting radical-mediated decomposition .
Comparative Reactivity with Analogues
| Compound | Reactivity with H₂CO (Relative Rate) | Key Difference |
|---|---|---|
| Methylamine-¹⁵N·HCl | 1.0 (Reference) | Isotopic tracing capability |
| Ammonia (NH₃) | 0.2 | Higher activation energy (~4.5 kJ/mol) |
| Dimethylamine ((CH₃)₂NH) | 1.3 | Steric hindrance reduces ice mobility |
Synthetic Utility
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Isotope Labeling : Used to track nitrogen migration in Strecker amino acid synthesis .
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Cross-Coupling : Participates in Suzuki-Miyaura reactions to generate ¹⁵N-labeled arylmethylamines .
This compound’s unique dual role—as both an astrochemical precursor to complex organics and a biochemical tracer—underscores its importance in understanding prebiotic chemistry and microbial nitrogen cycling. The ¹⁵N label provides unambiguous mechanistic insights unobtainable with natural-abundance reagents .
Scientific Research Applications
Methylamine-15N hydrochloride is widely used in various scientific research fields:
Chemistry: It is used as a tracer in studying nitrogen-related chemical reactions and mechanisms.
Biology: It helps in understanding nitrogen metabolism and the role of nitrogen in biological systems.
Medicine: It is used in metabolic studies and drug development to trace nitrogen pathways.
Mechanism of Action
The mechanism of action of methylamine-15N hydrochloride involves its participation in nitrogen-related biochemical processes. The nitrogen-15 isotope acts as a tracer, allowing researchers to track the movement and transformation of nitrogen atoms in various reactions. This helps in elucidating the molecular targets and pathways involved in nitrogen metabolism and other related processes .
Comparison with Similar Compounds
- Methylamine hydrochloride (CH3NH2·HCl)
- Dimethylamine hydrochloride (CH3NHCH3·HCl)
- Ethylamine hydrochloride (CH3CH2NH2·HCl)
Comparison: Methylamine-15N hydrochloride is unique due to its isotopic labeling with nitrogen-15, which makes it particularly valuable for tracing and studying nitrogen-related processes. In contrast, other similar compounds like methylamine hydrochloride and dimethylamine hydrochloride do not have isotopic labeling and are used for different purposes .
Biological Activity
Methylamine-15N hydrochloride, a nitrogen-labeled derivative of methylamine, is significant in biochemical research due to its role in nitrogen metabolism and its utility in tracing metabolic pathways. This article delves into its biological activity, examining its biochemical properties, cellular effects, and metabolic pathways, supported by data tables and research findings.
Overview of this compound
- Molecular Formula : C₂H₇ClN
- CAS Number : 75693-94-6
- Molecular Weight : 81.54 g/mol
- Isotopic Composition : Contains approximately 98% 15N
This compound plays a crucial role in various biochemical reactions, particularly those involving nitrogen metabolism. It interacts with several enzymes and proteins, including:
- Monoamine Oxidase : Involved in the oxidative deamination of methylamine.
- Cytochrome P450 Enzymes : Participate in the metabolism of xenobiotics and endogenous compounds.
These interactions are essential for understanding the dynamics of nitrogen utilization and the metabolic fate of nitrogen compounds in biological systems.
Cellular Effects
The compound influences various cellular processes:
- Gene Expression : Methylamine can impact the activity of enzymes involved in methylation reactions, thereby affecting gene expression.
- Cell Signaling Pathways : It modulates cell signaling by interacting with receptors and other signaling molecules, which is vital for cellular function and metabolism.
Metabolic Pathways
This compound is involved in several key metabolic pathways:
- Methylation Cycle : It participates in the transfer of methyl groups, crucial for synthesizing amino acids and other biomolecules.
- Nitrogen Metabolism : The compound's incorporation into metabolic pathways allows researchers to trace nitrogen flow within organisms.
Table 1: Key Enzymes Involved in Methylamine Metabolism
| Enzyme | Function |
|---|---|
| N-Methylglutamate Synthase | Converts methylamine into N-methylglutamate |
| N-Methylglutamate Dehydrogenase | Involved in further processing of N-methylglutamate |
| Serine Hydroxymethyltransferase | Participates in amino acid synthesis |
Study on Nitrogen Utilization
A study involving Pseudomonas species demonstrated that methylamine serves as a sole source of carbon and nitrogen. Using 13C and 15N NMR techniques, researchers traced the metabolic pathways, revealing that methylamine is metabolized through various enzymatic reactions leading to amino acid synthesis .
Kinetic Isotope Effects
Research has shown that the kinetic isotope effects (KIEs) associated with 15N can significantly influence reaction rates in enzymatic processes. For instance, the oxidation of sarcosine by N-methyltryptophan oxidase exhibited notable pH-dependent KIEs, analyzed through density functional theory (DFT) calculations to elucidate underlying mechanisms.
Temporal Effects in Laboratory Settings
In controlled laboratory environments, the effects of methylamine-15N can vary over time:
- Stability : The compound remains stable under standard storage conditions but may degrade under extreme conditions (high temperature and light exposure).
- Long-term Effects : Prolonged exposure can lead to sustained alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
Dosage studies indicate that the biological effects of methylamine-15N vary significantly with concentration:
- Low Doses : Generally well-tolerated; suitable for studying metabolic pathways without adverse effects.
- High Doses : Associated with toxicity, including potential liver and kidney damage. Understanding these dosage-dependent effects is crucial for safe application in research.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methylamine-<sup>15</sup>N hydrochloride with isotopic purity ≥98%?
- Methodology : The synthesis typically involves reductive amination of formaldehyde with ammonium-<sup>15</sup>N chloride under acidic conditions. A validated protocol from Organic Syntheses (Marvel & Jenkins, 1941) describes the use of sodium cyanoborohydride to reduce the intermediate Schiff base, ensuring high isotopic retention. Post-synthesis purification via recrystallization in ethanol/HCl is critical to remove unreacted precursors .
- Key Considerations : Monitor isotopic enrichment using <sup>15</sup>N NMR (δ ~30–40 ppm for the amine proton) and verify purity via HPLC with a charged aerosol detector (CAD) to avoid UV-based biases .
Q. How should Methylamine-<sup>15</sup>N hydrochloride be stored to prevent degradation in long-term studies?
- Protocol : Store in airtight, light-resistant containers under inert gas (argon) at –20°C. Humidity control (<10% RH) is essential to avoid deliquescence. Periodic stability testing via thermogravimetric analysis (TGA) can detect moisture uptake or decomposition .
- Safety : Avoid contact with oxidizing agents (e.g., chlorates, nitrates) and mercury, as violent reactions may occur .
Q. What analytical techniques are most reliable for characterizing Methylamine-<sup>15</sup>N hydrochloride in complex matrices?
- Approach : Use tandem mass spectrometry (LC-MS/MS) with a hydrophilic interaction liquid chromatography (HILIC) column to separate polar degradation products. Isotopic purity can be quantified via isotope ratio mass spectrometry (IRMS) or <sup>15</sup>N NMR .
- Validation : Cross-validate results with elemental analysis (EA) for C, H, N, and Cl content to confirm stoichiometry .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields when using Methylamine-<sup>15</sup>N hydrochloride in nucleophilic substitution reactions?
- Troubleshooting : Isotopic substitution (N vs. <sup>15</sup>N) may alter reaction kinetics due to the kinetic isotope effect (KIE). Conduct parallel reactions with non-labeled methylamine hydrochloride to isolate isotopic contributions. Use Arrhenius plots to compare activation energies .
- Mitigation : Optimize reaction temperature and solvent polarity (e.g., DMF vs. THF) to compensate for KIE .
Q. What strategies ensure accurate quantification of Methylamine-<sup>15</sup>N hydrochloride in biological samples with high background noise?
- Method : Employ stable isotope dilution analysis (SIDA) using a <sup>13</sup>C,<sup>15</sup>N-labeled internal standard. For LC-MS/MS, use multiple reaction monitoring (MRM) transitions specific to the <sup>15</sup>N fragment (e.g., m/z 32→15) to minimize matrix interference .
- Calibration : Prepare calibration curves in matching biological matrices (e.g., plasma, tissue homogenates) to account for ion suppression/enhancement .
Q. How does isotopic labeling with <sup>15</sup>N affect the stability of Methylamine hydrochloride in radical-mediated reactions?
- Experimental Design : Compare radical scavenging rates using EPR spectroscopy with TEMPO as a spin trap. <sup>15</sup>N labeling may stabilize intermediates via hyperfine coupling, altering reaction pathways. Computational modeling (DFT) can predict bond dissociation energies (BDEs) for N–H vs. <sup>15</sup>N–H bonds .
- Data Interpretation : Correlate isotopic effects with product distribution (e.g., aminoxyl vs. nitroxide radicals) using high-resolution MS .
Methodological Best Practices
Q. What protocols minimize isotopic cross-contamination during large-scale synthesis?
- Containment : Use dedicated glassware and gloveboxes with negative pressure for <sup>15</sup>N handling. Post-synthesis decontaminate surfaces with 1% nitric acid to remove residual isotopes .
- Documentation : Track isotopic batch IDs and conduct routine QA/QC using EA and IRMS to detect cross-contamination .
Q. How can researchers validate the absence of degradants in Methylamine-<sup>15</sup>N hydrochloride used in metabolic tracing studies?
- Workflow :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
